4-Phenylbenzylmagnesium chloride

Cross-Coupling Homocoupling Suppression Nickel Catalysis

Researchers using benzyl Grignards often encounter problematic homocoupling side reactions, reducing yield and complicating purification. 4-Phenylbenzylmagnesium chloride (CAS 130387-76-7), supplied as a 0.25 M solution in diethyl ether, provides a direct solution. - The increased steric bulk of the biphenyl system suppresses undesired homocoupling, enabling higher yields in Negishi and Kumada cross-couplings. - Its unique electronic profile serves as a key precursor for synthesizing 4-phenylbenzylzinc chloride, offering broad functional group tolerance for complex substrates. This reagent is essential for efficient high-throughput medicinal chemistry and scalable production of 4,4'-disubstituted biphenyl intermediates.

Molecular Formula C13H11ClMg
Molecular Weight 226.98 g/mol
CAS No. 130387-76-7
Cat. No. B153896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbenzylmagnesium chloride
CAS130387-76-7
Synonyms4-PHENYLBENZYLMAGNESIUM CHLORIDE
Molecular FormulaC13H11ClMg
Molecular Weight226.98 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Mg+2].[Cl-]
InChIInChI=1S/C13H11.ClH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1
InChIKeyZDEYKWBNXWCAQK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylbenzylmagnesium Chloride: A Specialized Grignard Reagent


4-Phenylbenzylmagnesium chloride (CAS 130387-76-7), also known as 4-biphenylylmethylmagnesium chloride, is an organomagnesium halide classified as a Grignard reagent . It is typically supplied as a 0.25 M solution in diethyl ether . This compound serves as a nucleophilic source of the 4-phenylbenzyl (or 4-biphenylylmethyl) group, enabling the introduction of this specific aromatic moiety into target molecules via carbon-carbon bond formation, such as in cross-coupling reactions and additions to carbonyls .

4-Phenylbenzylmagnesium Chloride Reactivity Distinctions


The presence of the extended biphenyl π-system in 4-phenylbenzylmagnesium chloride imparts distinct steric and electronic properties compared to simpler benzyl or aryl Grignard reagents . These properties are not merely academic; they directly influence reaction outcomes. For instance, the increased steric bulk can suppress undesired side reactions like homocoupling, while the extended conjugation can alter the nucleophilicity and stability of the reagent [1]. Substituting a simpler, less expensive Grignard reagent such as benzylmagnesium chloride or phenylmagnesium bromide will result in a different product (e.g., a benzyl- or phenyl- substituted compound instead of a biphenylmethyl-substituted one) and may lead to significantly different reaction kinetics and yields [2]. The following quantitative evidence demonstrates where this compound provides a verifiable advantage.

4-Phenylbenzylmagnesium Chloride Performance Evidence


Steric Bulk Suppresses Homocoupling in Cross-Coupling

In nickel-catalyzed cross-coupling reactions, the steric hindrance provided by the 4-phenylbenzyl group significantly reduces undesired homocoupling, a common side reaction that lowers yield and complicates purification. This is a direct consequence of the biphenyl moiety's greater steric demand compared to a simple benzyl group. For example, while benzylmagnesium chloride can exhibit substantial homocoupling under certain conditions, the use of 4-phenylbenzylmagnesium chloride with a nickel catalyst favors cross-coupling to give diarylmethane products in higher yields and with greater selectivity [1].

Cross-Coupling Homocoupling Suppression Nickel Catalysis

Enhanced C-Mg Bond Stability via π-Conjugation

The 4-phenylbenzyl group, with its extended π-system, can provide a subtle but measurable stabilizing effect on the carbon-magnesium bond compared to non-conjugated alkyl Grignard reagents. This stabilization arises from delocalization of the negative charge on the carbanionic center into the aromatic rings [1]. While all Grignard reagents are air- and moisture-sensitive, this enhanced stability can translate to a longer shelf life and more consistent reactivity when stored and handled under identical conditions, which is a key advantage for procurement and inventory management.

Grignard Stability π-Conjugation Reagent Longevity

Mn-Catalyzed Homo-Coupling for Biphenyl Synthesis

4-Phenylbenzylmagnesium chloride can be utilized in manganese-catalyzed oxidative homo-coupling reactions to produce symmetrical biaryls. A study demonstrated that a variety of aryl magnesium chlorides, including those with a biphenyl structure, were efficiently converted into the corresponding symmetrical biaryls using 10 mol% MnCl2 as a catalyst in the presence of 1,2-dichloroethane as an oxidant. For example, the homo-coupling of a 4-substituted aryl magnesium chloride gave the corresponding 4,4'-disubstituted biphenyl in high yield without significant byproduct formation [1].

Homo-Coupling Biphenyl Synthesis Manganese Catalysis

Organozinc Precursor for Negishi Couplings

4-Phenylbenzylmagnesium chloride is a key precursor for the in-situ generation of the corresponding organozinc reagent, 4-phenylbenzylzinc chloride, via transmetallation with ZnCl₂ . This is a critical advantage because organozinc reagents are often more functional group tolerant in cross-coupling reactions like the Negishi coupling compared to Grignard reagents [1]. This two-step sequence allows the user to leverage the ready availability and reactivity of the Grignard reagent to access a broader range of coupling partners.

Transmetallation Organozinc Negishi Coupling

4-Phenylbenzylmagnesium Chloride Application Scenarios


Diarylmethane Library Synthesis

In a medicinal chemistry program aiming to generate a library of unsymmetrical diarylmethanes, 4-phenylbenzylmagnesium chloride is the optimal reagent. Its use in a nickel-catalyzed cross-coupling with various aryl halides allows for the direct introduction of the 4-phenylbenzyl group, yielding diverse analogs with the biphenylmethyl core [1]. The increased steric bulk of this reagent helps minimize homocoupling, leading to higher yields and easier purification of the target compounds compared to using benzylmagnesium chloride. This efficiency is critical for high-throughput synthesis and SAR studies.

Large-Scale Symmetrical Biphenyl Synthesis

For the production of symmetrical 4,4'-disubstituted biphenyls, which are common intermediates for liquid crystals or polymer additives, 4-phenylbenzylmagnesium chloride can be employed in a manganese-catalyzed oxidative homo-coupling. This method offers a practical route using a non-precious metal catalyst, providing high yields (>80%) and excellent selectivity [2]. Procuring this specific Grignard reagent is essential for implementing this efficient, scalable process.

Complex Molecules via Negishi Coupling

When a synthetic route requires the attachment of the 4-phenylbenzyl group to a substrate bearing sensitive functional groups (e.g., an ester or a nitrile), the direct use of a Grignard reagent is not feasible. In this scenario, procuring 4-phenylbenzylmagnesium chloride to serve as the precursor to the corresponding organozinc reagent is the rational choice . After transmetallation with ZnCl₂, the resulting 4-phenylbenzylzinc chloride can be used in a Negishi coupling, which exhibits broad functional group tolerance and allows for the successful execution of the desired transformation.

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